molecular formula C7H7NO7S B11781470 4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid

4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid

Cat. No.: B11781470
M. Wt: 249.20 g/mol
InChI Key: CRMOMGZSAJKGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid is a chemical compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid typically involves the nitration of a furan derivative followed by sulfonylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different properties and applications depending on the specific functional groups introduced.

Scientific Research Applications

4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in treating bacterial infections.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects. The sulfonyl group may also play a role in enhancing the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and nitro groups make it particularly effective in certain reactions and applications, setting it apart from other furan derivatives.

Properties

Molecular Formula

C7H7NO7S

Molecular Weight

249.20 g/mol

IUPAC Name

4-(methylsulfonylmethyl)-5-nitrofuran-2-carboxylic acid

InChI

InChI=1S/C7H7NO7S/c1-16(13,14)3-4-2-5(7(9)10)15-6(4)8(11)12/h2H,3H2,1H3,(H,9,10)

InChI Key

CRMOMGZSAJKGPA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=C(OC(=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.